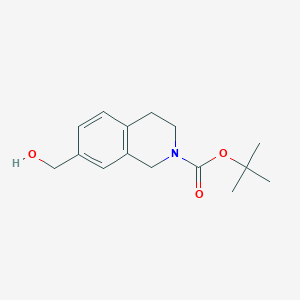

2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol

Description

Properties

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,17H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBOPYLOTAXPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol, a valuable building block in medicinal chemistry. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The introduction of a Boc-protected amine and a hydroxymethyl group at the 7-position offers a versatile platform for the development of novel therapeutics. This document details a scientifically robust synthetic pathway, outlines the critical considerations for each step, and provides a thorough guide to the analytical characterization of the final compound. The methodologies presented herein are designed to be reproducible and are supported by established chemical principles and literature precedents.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone in the architecture of a vast array of natural alkaloids and synthetic molecules with significant pharmacological properties.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for targeting a variety of biological receptors and enzymes. The inherent chirality of many THIQ derivatives further enhances their utility in the design of stereospecific therapeutic agents.

The target molecule, 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol, incorporates two key functionalities that greatly expand its synthetic utility. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for precise control over its reactivity, enabling selective modifications at other positions of the molecule.[3] The primary alcohol at the 7-position serves as a versatile handle for further elaboration, such as oxidation to an aldehyde or carboxylic acid, or conversion to ethers, esters, or halides, thus providing a gateway to a diverse library of derivatives.

This guide will delineate a logical and efficient synthetic strategy, commencing with a commercially available starting material, and will provide detailed protocols for the synthesis and rigorous characterization of the title compound.

Strategic Synthesis Pathway

The synthesis of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol can be efficiently achieved through a two-step sequence starting from the commercially available 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid. The overarching strategy involves:

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety at the 7-position is selectively reduced to the corresponding primary alcohol.

-

Boc Protection of the Secondary Amine: The secondary amine of the tetrahydroisoquinoline ring is subsequently protected with a tert-butyloxycarbonyl group.

This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of the individual transformations.

Figure 1: Proposed synthetic workflow for 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol.

Detailed Experimental Protocols

Step 1: Synthesis of (1,2,3,4-Tetrahydroisoquinolin-7-yl)methanol

Causality behind Experimental Choices: The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent. While sodium borohydride is generally insufficient for this transformation, lithium aluminum hydride (LiAlH₄) is a highly effective choice.[4] However, LiAlH₄ is pyrophoric and reacts violently with protic solvents. A safer and often more selective alternative is borane (BH₃), typically used as a complex with tetrahydrofuran (THF).[5] The borane-THF complex offers excellent reactivity towards carboxylic acids while being more manageable than LiAlH₄. The reaction is performed in an anhydrous aprotic solvent like THF to prevent quenching of the reducing agent. An acidic workup is necessary to hydrolyze the intermediate borate esters and protonate the resulting alcohol.

Protocol:

-

To a stirred solution of 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 3.0 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Add 1 M hydrochloric acid (HCl) and stir the mixture for 30 minutes.

-

Basify the aqueous solution to pH > 10 with 2 M sodium hydroxide (NaOH).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude (1,2,3,4-tetrahydroisoquinolin-7-yl)methanol.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol

Causality behind Experimental Choices: The protection of a secondary amine with a Boc group is a standard and robust transformation in organic synthesis.[3] Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and to deprotonate the amine, increasing its nucleophilicity. A variety of bases can be employed, with triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) being common choices in aprotic solvents like dichloromethane (DCM) or THF. Alternatively, an aqueous basic solution such as sodium bicarbonate can be used in a biphasic system.

Protocol:

-

Dissolve the crude (1,2,3,4-tetrahydroisoquinolin-7-yl)methanol (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

-

To this solution, add triethylamine (Et₃N, 1.5 eq).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol as a pure solid.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected signals are:

-

A singlet around 1.4-1.5 ppm corresponding to the nine protons of the Boc group.

-

Triplets around 2.7-2.9 ppm and 3.6-3.8 ppm for the two methylene groups of the tetrahydroisoquinoline ring at positions 4 and 3, respectively.

-

A singlet around 4.5-4.7 ppm for the methylene protons at position 1.

-

A singlet around 4.6-4.8 ppm for the benzylic methylene protons of the methanol group.

-

A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

-

Signals in the aromatic region (7.0-7.3 ppm) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Key expected signals include:

-

A signal around 28.5 ppm for the methyl carbons of the Boc group.

-

A signal around 80 ppm for the quaternary carbon of the Boc group.

-

Signals for the aliphatic carbons of the tetrahydroisoquinoline ring.

-

A signal around 65 ppm for the benzylic carbon of the methanol group.

-

Signals in the aromatic region (125-140 ppm).

-

A signal around 155 ppm for the carbonyl carbon of the Boc group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3200 | Broad |

| C-H (sp³) | 3000-2850 | Medium to Strong |

| C=O (carbamate) | 1700-1670 | Strong |

| C-O (alcohol) | 1250-1000 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Weak |

The IR spectrum of a similar molecule, benzyl alcohol, shows a characteristic broad O-H stretching band around 3400 cm⁻¹.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol (C₁₅H₂₁NO₃, MW = 263.33), high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended. The expected parent ion would be [M+H]⁺ at m/z 264.1594. A characteristic fragmentation would be the loss of the Boc group or isobutylene.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase C18 column is typically suitable for this type of molecule.[8][9][10][11]

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Column Temperature | 30 °C |

A single, sharp peak in the chromatogram would indicate a high degree of purity.

Data Summary

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.33 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to Boc, THIQ, and hydroxymethyl protons |

| ¹³C NMR | Signals for all 15 unique carbons |

| IR (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1680 (C=O) |

| HRMS (ESI+) | [M+H]⁺ = 264.1594 |

| Purity (HPLC) | >95% |

Conclusion

This technical guide has presented a logical and well-supported pathway for the synthesis of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol. The provided protocols are based on established and reliable chemical transformations. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. The versatility of this molecule as a synthetic intermediate makes it a valuable asset for researchers in the field of drug discovery and development, paving the way for the creation of novel and potentially therapeutic agents.

References

-

Organic Chemistry On-Line. IR Absorbances of Common Functional Groups. Available from: [Link]

- Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3123.

-

PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Available from: [Link]

- Rauf, M. A., Ikram, M., & Jabeen, Z. (1994). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan, 16(1), 1-4.

- Li, Y., Liu, X., Lin, L., Zhang, F., & He, Y. (2024). Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid by HPLC. Chinese Journal of Pharmaceuticals, 55(1), 107-112.

- Li, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology, 14, 1165589.

-

Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link]

- ChemRxiv. (2023). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline. ChemRxiv. Preprint.

-

The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

- Szymańska, E., et al. (2023). Diastereoselective Synthesis of (–)

-

NIST WebBook. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]

- Google Patents. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. US20020055637A1.

- Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

- Zhang, Y., et al. (2011). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Chinese Journal of Organic Chemistry, 31(7), 1087-1090.

-

ResearchGate. IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a... Available from: [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Available from: [Link]

-

Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Available from: [Link]

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available from: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]

- Główka, F. K., et al. (2006). SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma. Journal of pharmaceutical and biomedical analysis, 40(1), 167–173.

- Deadman, J. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(9), 2009–2015.

-

ResearchGate. Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Chemguide. reduction of carboxylic acids. Available from: [Link]

Sources

- 1. ijstr.org [ijstr.org]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 6. askthenerd.com [askthenerd.com]

- 7. proprep.com [proprep.com]

- 8. Determination of Related Substances in N-tert-Butoxycarbonyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid by HPLC [cjph.com.cn]

- 9. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]

- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol

An In-depth Technical Guide to 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Versatile Building Block

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This structural motif is central to the development of therapeutics for a range of conditions, including neurodegenerative disorders and cancer.[2][3][4] The subject of this guide, 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol (also known as tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate), is a highly functionalized derivative of the THIQ core. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility, making it amenable to a variety of synthetic transformations.[5] Furthermore, the hydroxymethyl group at the 7-position provides a crucial handle for further molecular elaboration, rendering this compound a valuable intermediate for the synthesis of complex drug candidates. This guide offers a comprehensive overview of its physical and chemical properties, a plausible synthetic route, spectroscopic characterization, and its applications in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol consists of the tetrahydroisoquinoline ring system with a Boc protecting group on the secondary amine and a hydroxymethyl substituent on the aromatic ring.

Caption: Chemical structure of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol.

Table 1: Physical and Chemical Properties of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol and Related Analogs

| Property | Value for 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol | Analog Data | Reference |

| Molecular Formula | C₁₅H₂₁NO₃ | - | [6] |

| Molecular Weight | 263.33 g/mol | - | [6] |

| Appearance | White to off-white solid (Predicted) | White to off-white solid for related compounds | [7] |

| Melting Point | Not available | 196-202 °C (Boc-(3R)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid) | [5] |

| Boiling Point | Not available | 391.4 °C at 760 mmHg (tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate) | [8] |

| Density | Not available | 1.171 g/cm³ (tert-butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate) | [8] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate (Predicted) | - | - |

| pKa | Not available | -1.55 (Predicted for tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate) | [9] |

Chemical Reactivity and Stability

The reactivity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is dictated by its three primary functional groups:

-

N-Boc Protecting Group: The tert-butyloxycarbonyl group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the secondary amine. This allows for subsequent functionalization at the nitrogen atom.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.

-

Primary Alcohol: The hydroxymethyl group is a versatile functional handle. It can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or transformed into an ether or ester.

The compound is expected to be stable under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture, and refrigerated.[10]

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol.

Experimental Protocol (Generalized):

Step 1: N-Boc Protection of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

-

To a solution of 7-bromo-1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., tetrahydrofuran/water mixture), add a base such as sodium carbonate.[9]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.[9]

-

Stir the reaction at room temperature overnight.

-

After completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate.[9]

Step 2: Functional Group Interconversion at C-7

-

Method A (via Carboxylation): The 7-bromo derivative can be converted to the 7-carboxylic acid via lithium-halogen exchange followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

-

Method B (via Formylation): The 7-bromo derivative can be converted to the 7-formyl derivative using methods such as the Bouveault aldehyde synthesis.

Step 3: Reduction to the Alcohol

-

Dissolve the 7-carboxy or 7-formyl intermediate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (for the carboxylic acid or ester) or sodium borohydride (for the aldehyde).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and a basic solution (e.g., NaOH).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude product.

Purification: The final product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol are not widely published, a detailed prediction of its key spectroscopic features can be made based on the analysis of its structure and data from analogous compounds.[11][12]

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.3 ppm). A singlet for the proton at C-8, and two doublets for the protons at C-5 and C-6.

-

CH₂-N (C-1): A singlet at approximately δ 4.5-4.6 ppm.

-

CH₂-Ar (C-4): A triplet at approximately δ 2.8-2.9 ppm.

-

CH₂-CH₂ (C-3): A triplet at approximately δ 3.6-3.7 ppm.

-

CH₂-OH: A singlet at approximately δ 4.6-4.7 ppm.

-

OH: A broad singlet, the chemical shift of which will be concentration-dependent (typically δ 1.5-2.5 ppm).

-

Boc Group: A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR (100 MHz, CDCl₃):

-

Boc Carbonyl: δ ~155 ppm.

-

Boc Quaternary Carbon: δ ~80 ppm.

-

Aromatic Carbons: Six signals in the range of δ 125-140 ppm.

-

CH₂-N (C-1): δ ~45-50 ppm.

-

CH₂-Ar (C-4): δ ~28-30 ppm.

-

CH₂-CH₂ (C-3): δ ~40-45 ppm.

-

CH₂-OH: δ ~65 ppm.

-

Boc Methyl Carbons: δ ~28 ppm.

IR Spectroscopy (KBr Pellet, cm⁻¹):

-

O-H Stretch: A broad peak around 3400 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Boc): A strong absorption around 1690 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A peak in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 264.1594.

-

[M+Na]⁺: Expected at m/z 286.1413.

-

Fragmentation: Loss of the Boc group (100 amu) or the tert-butyl group (57 amu) would be characteristic fragmentation pathways.

Applications in Drug Discovery and Organic Synthesis

2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is a valuable building block for the synthesis of more complex molecules in drug discovery. The THIQ scaffold is a key component of numerous compounds with diverse biological activities, including:

-

Anticancer Agents: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2/Mcl-1, which are important targets in cancer therapy.[4]

-

Neuropharmacological Agents: The THIQ core is present in compounds being investigated for the treatment of neurodegenerative disorders such as Alzheimer's disease.[3]

-

Antimicrobial Agents: Certain THIQ analogs have shown promising antimicrobial properties.[3]

The dual functionality of the Boc-protected amine and the primary alcohol allows for orthogonal chemical modifications, making this compound a strategic starting material for the construction of compound libraries for high-throughput screening.

Safety and Handling

Specific safety data for 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is not available. However, based on the safety data sheets for related compounds such as 1,2,3,4-tetrahydroisoquinoline and other N-Boc protected derivatives, the following precautions should be observed:[13][14]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[13]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[14]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[13]

This technical guide provides a comprehensive overview of the known and predicted properties of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol, highlighting its significance as a versatile intermediate in medicinal chemistry and organic synthesis.

References

- Current time inform

-

SUPPORTING MATERIALS. [Link]

-

tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 - PubChem. [Link]

-

tert-Butyl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate | C14H19NO2 | CID 15112489. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

TECH NOTE: 22-004 - Rototec-Spintec. [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. [Link]

-

1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-butyl 7-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - CAS:371221-63-5 - Abovchem [abovchem.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. TERT-BUTYL 7-BROMO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE | 258515-65-0 [chemicalbook.com]

- 10. fishersci.ie [fishersci.ie]

- 11. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 960305-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, identified by CAS number 960305-55-9, is a Boc-protected derivative of the dihydroisoquinoline scaffold. This heterocyclic motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. The dihydroisoquinoline core is recognized as a privileged structure, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known properties, potential applications, and synthetic strategies for this compound, alongside general experimental protocols for its evaluation.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of CAS 960305-55-9 are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 960305-55-9 | N/A |

| Chemical Name | tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | N/A |

| Molecular Formula | C₁₅H₂₁NO₃ | N/A |

| Molecular Weight | 263.33 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Sealed in a dry environment at 2-8°C | N/A |

Potential Therapeutic Applications

While specific biological activity data for CAS 960305-55-9 is not extensively available in the public domain, the dihydroisoquinoline scaffold is associated with a broad range of pharmacological activities. Based on the activities of structurally related compounds, tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate holds potential in the following areas:

-

Neuroprotection: Dihydroisoquinoline derivatives have been investigated for their neuroprotective effects. The proposed mechanisms often involve the scavenging of free radicals and the modulation of glutamatergic neurotransmission, which are key pathways in neuronal damage and degeneration.

-

Antioxidant Activity: The core structure may contribute to antioxidant properties by donating a hydrogen atom to neutralize free radicals, a mechanism that is crucial in mitigating oxidative stress-related pathologies.

-

Antimicrobial Activity: Isoquinoline alkaloids and their synthetic derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The specific substitution pattern on the dihydroisoquinoline ring can influence the spectrum and potency of this activity.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be approached through multi-step sequences common in heterocyclic chemistry. A plausible and efficient synthetic strategy involves the use of a brominated precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the hydroxymethyl group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for CAS 960305-55-9.

Key Experimental Considerations:

-

Starting Material: The synthesis would likely commence from a readily available brominated dihydroisoquinoline derivative.

-

Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity. Catalysts such as Pd(dppf)Cl₂ are often employed in similar transformations.

-

Reaction Conditions: Optimization of the base, solvent, and temperature is necessary to ensure efficient conversion and minimize side reactions.

-

Purification: The final product would require purification, typically by column chromatography, to remove residual catalyst and byproducts.

Experimental Protocols for Biological Evaluation

The following protocols are general methodologies that can be adapted to evaluate the potential biological activities of tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen for antioxidant activity.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in a suitable solvent to prepare a series of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of the sample solution to the DPPH working solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Potential Neuroprotective Signaling Pathway

Caption: Potential neuroprotective mechanisms of dihydroisoquinoline derivatives.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density.

-

Serial Dilution: Prepare a two-fold serial dilution of tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

-

Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place, at the recommended temperature of 2-8°C.

Suppliers

tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is available from several chemical suppliers specializing in research chemicals and building blocks for drug discovery. A partial list of suppliers includes:

-

BLD Pharmatech Ltd.

-

JieJie Group Co.,Ltd.

-

ChemicalBook

-

Fluorochem

-

Career Henan Chemical Co.

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Conclusion

tert-Butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 960305-55-9) represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its dihydroisoquinoline core suggests promise in the areas of neuroprotection, antioxidant, and antimicrobial research. While specific biological data for this compound is limited, this guide provides a framework for its synthesis, evaluation, and handling based on the established knowledge of related structures. Further investigation into the specific biological activities and pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Strategic Pivot: A Technical Guide to 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol in Modern Drug Discovery

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically successful pharmaceuticals.[1][2][3] This guide delves into the specific and strategic role of a highly versatile derivative, 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol (tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate). We will explore its synthetic utility, focusing on the chemical transformations of its key functional groups—the Boc-protected amine and the primary alcohol—and its application as a pivotal intermediate in the construction of complex, biologically active molecules. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols and strategic insights into its application.

Introduction: The Significance of the Functionalized THIQ Scaffold

The THIQ nucleus is a recurring motif in molecules exhibiting a wide spectrum of biological activities, from anticancer and antimicrobial to neuroprotective effects.[2][4][5] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be tailored to interact with high specificity to biological targets such as G protein-coupled receptors (GPCRs) and enzymes.[6][7][8]

The subject of this guide, 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol, offers two key strategic advantages for the synthetic chemist:

-

Orthogonal Protection: The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine, rendering it inert to a wide range of reaction conditions. This allows for selective manipulation of other parts of the molecule. The Boc group can be readily removed under acidic conditions, unmasking the amine for subsequent functionalization.

-

A Handle for Diversification: The primary alcohol at the 7-position is a versatile functional group that serves as a launchpad for a multitude of chemical transformations. This "handle" allows for the introduction of a wide array of substituents and pharmacophores, making it an ideal building block for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[9]

The strategic placement of the hydroxymethyl group at the C7 position allows for the exploration of a specific chemical space, often crucial for modulating the pharmacological profile of the final compound.

Core Synthetic Transformations and Strategic Applications

The synthetic utility of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol can be broadly categorized by the transformations of its primary alcohol functional group.

Oxidation to the Aldehyde: A Gateway to Further Complexity

The oxidation of the primary alcohol to the corresponding aldehyde, 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde, is a pivotal transformation. This aldehyde is a versatile intermediate for carbon-carbon and carbon-nitrogen bond-forming reactions.

Experimental Protocol: Swern Oxidation

A common and reliable method for this oxidation is the Swern oxidation, which avoids the use of heavy metals and is generally high-yielding.

-

Activator Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C (a dry ice/acetone bath).

-

Sulfoxide Addition: To this solution, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

-

Alcohol Addition: Dissolve 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol (1.0 eq.) in anhydrous DCM and add it dropwise to the activated DMSO solution, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The reaction is typically complete after an additional 30 minutes of stirring at -78 °C, followed by warming to room temperature.

-

Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: The crude aldehyde can be purified by silica gel column chromatography.

The resulting aldehyde is a key precursor for several important synthetic operations, most notably reductive amination.

Reductive Amination: Forging Key C-N Bonds

Reductive amination is a powerful and widely used method for the formation of secondary and tertiary amines.[10][11] The aldehyde derived from our starting material can be reacted with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[10]

-

Reaction Setup: To a solution of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

This methodology allows for the facile introduction of a diverse range of amine-containing side chains, crucial for tuning the physicochemical properties and biological activity of the final molecule.

Mitsunobu Reaction: Direct Functionalization of the Hydroxymethyl Group

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry (though not applicable at this achiral center).[12][13][14][15] This reaction allows for the direct coupling of the alcohol with a nucleophile, such as a phenol, a carboxylic acid, or a nitrogen nucleophile like phthalimide.

Experimental Protocol: Mitsunobu Etherification with a Phenol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol (1.0 eq.), the desired phenol (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

The Mitsunobu reaction provides a direct route to ethers, esters, and protected amines, significantly expanding the range of accessible derivatives from our starting intermediate.

Application in the Synthesis of Bioactive Molecules: A Conceptual Framework

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations and the logical flow of utilizing 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol as a synthetic intermediate.

Caption: Key synthetic pathways originating from the title intermediate.

Caption: Workflow for diversification via reductive amination.

Quantitative Data Summary

While specific yields for reactions starting with 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol are highly substrate and condition-dependent, the following table provides typical yield ranges for the key transformations discussed, based on literature precedents for similar substrates.

| Transformation | Reagents | Typical Yield Range | Notes |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 85-95% | Requires anhydrous conditions and low temperatures. |

| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | 70-90% | Mild conditions, broad substrate scope. |

| Mitsunobu Etherification | Phenol, PPh₃, DEAD/DIAD | 60-85% | Sensitive to sterically hindered substrates. |

| Mesylation | MsCl, Et₃N | >90% | Typically high-yielding; product may be used directly without purification. |

Conclusion and Future Outlook

2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is a strategically designed synthetic intermediate that offers a potent combination of a stable, protected core and a versatile functional handle for diversification. Its utility in accessing a wide range of derivatives through reliable and well-established chemical transformations makes it an invaluable tool for medicinal chemists. The ability to systematically modify the 7-position allows for the fine-tuning of pharmacological properties, making this building block particularly well-suited for lead optimization and the development of compound libraries for screening against a multitude of biological targets. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of such versatile intermediates will remain a critical component of successful drug discovery campaigns.

References

- Esteve-Dalmau, C., et al. (2018). Process for the synthesis of solifenacin.

-

ResearchGate. (n.d.). Industrial synthesis of (+)-Solifenacin. [Link]

- Reddy, B. P., et al. (2014). Process for the preparation of solifenacin succinate.

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

Akhtar, J., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH National Library of Medicine. [Link]

- Rao, D. R., et al. (2012). A new method for the preparation of solifenacin and new intermediate thereof.

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

New Drug Approvals. (n.d.). Solifenacin. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Rozwadowska, M. D., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. NIH National Library of Medicine. [Link]

-

NSF Public Access Repository. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. [Link]

-

ScienceDirect. (2004). One-pot reductive amination of aldehydes and ketones with a-picoline-borane in methanol, in water, and in neat conditions. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Christopoulos, A. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. NIH National Library of Medicine. [Link]

-

CORE. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tert-Butyl 7-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Synthesis, Applications, and Role as a Pharmaceutical Intermediate. [Link]

-

PubChem. (n.d.). tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. [Link]

-

PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. [Link]

-

Scott, J. D., & Williams, R. M. (2020). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). NIH National Library of Medicine. [Link]

-

Nature. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

bioRxiv. (2024). Endogenous Intracellular Metabolites Allosterically Modulate GPCR-Gα Interface. [Link]

-

bioRxiv. (2024). Endogenous Intracellular Metabolites Allosterically Modulate GPCR-Gα Interface. [Link]

-

PubMed. (2022). Allosteric modulation of GPCRs: From structural insights to in silico drug discovery. [Link]

-

NIH National Library of Medicine. (n.d.). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. [Link]

Sources

- 1. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulation of GPCRs: From structural insights to in silico drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Mitsunobu Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. US8772491B2 - Process for the preparation of solifenacin succinate - Google Patents [patents.google.com]

- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Stability and Storage of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol: A Guide to Preserving Chemical Integrity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures targeting a range of biological systems.[1][2][3] The presence of three distinct functional moieties—a tert-butyloxycarbonyl (Boc)-protected secondary amine, a 1,2,3,4-tetrahydroisoquinoline (THIQ) core, and a primary benzylic alcohol—dictates its chemical behavior and, consequently, its stability profile. Ensuring the long-term integrity of this reagent is paramount for generating reproducible experimental results and guaranteeing the quality of synthesized target molecules.

This guide provides a comprehensive overview of the factors influencing the stability of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol. We will delve into the underlying chemical principles, offer field-proven storage and handling protocols, and outline potential degradation pathways. The objective is to equip researchers with the necessary knowledge to maintain compound purity and mitigate the risk of unforeseen experimental outcomes arising from reagent degradation.

The Chemical Profile: A Triad of Functionality

Understanding the stability of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol begins with an analysis of its constituent parts:

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] Its primary role is to render the amine nucleophilicity and basicity inert during subsequent chemical transformations. The key feature of the Boc group is its stability towards basic conditions, nucleophiles, and catalytic hydrogenation, contrasted with its pronounced lability under acidic conditions.[5][6][7] This acid-sensitivity is the most critical factor governing the compound's stability.

-

The Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is a robust heterocyclic system found in numerous alkaloids and pharmacologically active compounds.[3][8] While generally stable, the aromatic ring makes the molecule susceptible to electrophilic substitution and potentially to photo-induced degradation. The benzylic C-N and C-C bonds within the saturated portion of the ring system are stable under typical storage conditions.

-

The Primary Benzylic Alcohol: The hydroxymethyl group attached to the aromatic ring at the 7-position is a primary benzylic alcohol. This functional group is susceptible to oxidation, which could convert the alcohol to an aldehyde and subsequently to a carboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, certain metal contaminants, or light.

Key Factors Influencing Compound Stability

The long-term integrity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is contingent on controlling four primary environmental factors: temperature, pH, light, and atmosphere.

Temperature

While many Boc-protected compounds are stable at ambient temperature for short periods, thermal degradation is a known risk, particularly for long-term storage.[9] High temperatures can provide the activation energy needed to initiate deprotection, even in the absence of a strong acid catalyst.[10][11] Some suppliers of structurally similar Boc-protected THIQ derivatives recommend refrigerated storage (2-8°C) or freezer storage to minimize thermal decomposition and preserve long-term purity.[1][12][13][14] Lower temperatures slow down all potential chemical degradation reactions, including slow oxidation or hydrolysis from trace atmospheric moisture.

pH and Acidic Contamination

This is the most critical factor. The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[15][16][17] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutene and carbon dioxide.[16] Even trace amounts of acidic impurities in solvents, on glassware, or in the storage atmosphere can catalyze this degradation over time. Therefore, it is imperative to store the compound away from acidic vapors and use neutral, high-purity solvents when preparing solutions.

Light (Photostability)

Atmosphere (Oxygen and Moisture)

The compound should be protected from both oxygen and moisture.

-

Oxygen: The benzylic alcohol is susceptible to oxidation, which would form the corresponding benzaldehyde derivative. The tertiary amine within the THIQ ring could also be a site for oxidation. An inert atmosphere (e.g., argon or nitrogen) is the best practice for long-term storage to prevent oxidative degradation.

-

Moisture: While the Boc group is generally stable to hydrolysis under neutral or basic conditions, prolonged exposure to moisture, especially if slightly acidic, could facilitate degradation.[7][20] Furthermore, the compound is a solid, and moisture can lead to clumping and make accurate weighing difficult. Safety data sheets for similar compounds explicitly recommend avoiding moisture.[21]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended to ensure maximum stability and longevity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol.

Storage Conditions

A multi-tiered approach to storage is recommended, balancing convenience with long-term stability.

| Condition | Temperature | Atmosphere | Light Protection | Duration | Rationale |

| Long-Term Archival | -20°C to 4°C | Inert Gas (Argon/Nitrogen) | Amber Vial / Dark | > 6 months | Minimizes all potential degradation pathways (thermal, oxidative, hydrolytic) for maximum shelf-life.[14] |

| Working Stock (Solid) | 4°C to 8°C | Tightly Sealed | Amber Vial / Dark | 1-6 months | A practical compromise for frequently accessed material, offering good protection.[1][12][13] |

| Short-Term Benchtop | Room Temperature | Tightly Sealed | Protect from Direct Light | < 1 week | Acceptable for immediate use, though not recommended for extended periods.[9] |

Protocol for Handling and Use

Adherence to a strict handling protocol is crucial for preventing contamination and degradation.

Step-by-Step Handling Procedure:

-

Equilibration: Before opening, allow the container to warm to room temperature over 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: If possible, handle the solid in a glove box or under a gentle stream of an inert gas like argon or nitrogen. This minimizes exposure to oxygen and moisture.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially acidic residues, into the main container.

-

Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing the cap. For extra protection, wrap the cap threads with Parafilm®.

-

Solution Preparation: Use high-purity, anhydrous solvents. If preparing a stock solution for storage, dissolve the compound in a suitable anhydrous solvent (e.g., DMSO, DMF, Dichloromethane), aliquot into single-use vials, flush with inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Potential Degradation Pathways

Understanding the likely degradation products is essential for interpreting analytical data (e.g., LC-MS, NMR) and troubleshooting synthetic reactions.

-

Acid-Catalyzed Deprotection (Acidolysis): The most probable degradation route. This yields the free amine, 1,2,3,4-tetrahydroisoquinoline-7-methanol, along with gaseous byproducts.

-

Oxidation: Oxidation of the primary alcohol would first yield 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-carbaldehyde, which could be further oxidized to 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid.

-

Photodegradation: Exposure to UV light could lead to complex radical-based reactions, potentially resulting in dimerization, ring opening, or other undefined byproducts.[22]

Figure 1: Primary potential degradation pathways for the title compound.

Experimental Workflow: Forced Degradation Study

For applications requiring GMP compliance or a deep understanding of stability, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and validate the stability-indicating power of analytical methods.

Figure 2: A representative experimental workflow for a forced degradation study.

Conclusion

The stability of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is fundamentally governed by the acid-labile nature of its Boc protecting group and, to a lesser extent, the susceptibility of its benzylic alcohol to oxidation. By implementing a rigorous storage and handling strategy centered on low temperatures, protection from light, and exclusion of atmospheric moisture, oxygen, and acidic contaminants, researchers can confidently preserve the chemical integrity of this important synthetic intermediate. Proactive measures to ensure compound stability are a critical and non-negotiable component of high-quality, reproducible scientific research.

References

- Grokipedia. tert-Butyloxycarbonyl protecting group.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

-

Loba Chemie. 2-(tert-BUTOXYCARBONYL)-5,7-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE-6-CARBOXYLIC ACID MSDS. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

-

The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ResearchGate. Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. [Link]

-

PubMed. Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines. [Link]

-

ResearchGate. Photophysical properties of isoquinoline derivatives. [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]

-

SpringerLink. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

PubMed. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. [Link]

-

HMDB. Showing metabocard for 4,6,7-Trihydroxy-1,2,3,4-tetrahydroisoquinoline (HMDB0060280). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. scispace.com [scispace.com]

- 8. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-methanol - CAS:960305-55-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. biosynth.com [biosynth.com]

- 13. chemimpex.com [chemimpex.com]

- 14. fishersci.fi [fishersci.fi]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. lobachemie.com [lobachemie.com]

- 22. Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity Analysis of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol: A Framework for Quality in Drug Development

Introduction: The Imperative of Purity for a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural products.[1] The specific intermediate, 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol (hereafter referred to as the "compound of interest"), serves as a versatile building block in the synthesis of novel therapeutics, particularly those targeting the central nervous system and oncology.[2] Its structure, featuring a Boc-protected amine and a primary alcohol, allows for sequential, directed modifications, making it a valuable precursor in multi-step synthetic campaigns.

Given its role as a critical intermediate, the purity of 2-Boc-1,2,3,4-tetrahydroisoquinoline-7-methanol is not merely a quality metric; it is a fundamental determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Even minute impurities can carry forward through a synthetic sequence, potentially leading to the formation of undesired, and possibly toxic, by-products in the final drug substance. This guide, therefore, presents a comprehensive framework for the robust purity analysis of this key intermediate, grounded in established analytical principles and field-proven methodologies. We will explore the core analytical techniques, discuss the rationale behind method selection, and outline a systematic approach to identifying and controlling potential impurities.

Physicochemical Properties and Structural Considerations

A thorough understanding of the molecule's properties is the foundation of any analytical strategy.

| Property | Value/Information | Source |

| Chemical Name | tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | N/A |

| CAS Number | 960305-55-9 | N/A |

| Molecular Formula | C₁₅H₂₁NO₃ | N/A |

| Molecular Weight | 263.33 g/mol | N/A |

| Structure | A tetrahydroisoquinoline core with a tert-butoxycarbonyl (Boc) group on the nitrogen at position 2 and a methanol group at position 7. | N/A |

A key structural feature influencing its analysis is the N-Boc group. This bulky protecting group can lead to the presence of rotamers (rotational isomers) due to restricted rotation around the N-C(O) bond. This phenomenon can manifest in spectroscopic analyses, particularly NMR, as peak broadening or splitting at room temperature.[3] Thermal analysis may be required to fully resolve these rotational isomers.

Chromatographic Purity Assessment: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the principal technique for assessing the purity of non-volatile organic molecules like our compound of interest. A well-developed, stability-indicating HPLC method is the cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC)

The goal is to develop a method that separates the main compound from all potential process-related impurities and degradation products. A reverse-phase method is the logical starting point.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.[4]

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water. The acidic modifier helps to ensure sharp peak shapes for the amine functionality (if de-Boc protection occurs) and suppresses silanol interactions with the stationary phase.[5]

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A gradient is necessary to elute a range of impurities with varying polarities.

-

Start at a low percentage of Solvent B (e.g., 40%) to retain polar impurities.

-

Ramp up to a high percentage of Solvent B (e.g., 90%) to elute non-polar impurities.

-

Include a hold at high organic content to ensure all components are eluted.

-

Return to initial conditions and allow for column re-equilibration.

-

-

Column Temperature: 25 °C.[4]

-

Detection Wavelength: 220 nm, a common wavelength for detecting aromatic systems.[6]

-

Injection Volume: 5 µL.[4]

-

Data Analysis: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main peak. For accurate quantification of specific impurities, a reference standard for each would be required.

Causality Behind Experimental Choices:

-

Reverse-Phase (C18): The compound has a significant non-polar character due to the Boc group and the aromatic ring, making it well-suited for retention on a C18 stationary phase.

-

Gradient Elution: Process impurities can range from more polar starting materials to less polar by-products. A gradient ensures that all these components are effectively separated and eluted within a reasonable timeframe.

-

UV Detection: The isoquinoline core contains a chromophore that absorbs UV light, making UV detection a sensitive and straightforward method for analysis.

Gas Chromatography (GC)

While HPLC is the primary tool, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), can be invaluable for identifying volatile or semi-volatile impurities. The compound of interest itself has a relatively high boiling point, but GC can be used to detect residual solvents or low molecular weight starting materials.

Considerations for GC Analysis:

-

Thermal Stability: A critical concern for Boc-protected compounds is thermal lability. The Boc group can cleave at elevated temperatures in the GC inlet, leading to the formation of the de-protected amine.[7] This can be misidentified as an impurity if not properly understood.

-

Derivatization: To improve volatility and thermal stability, the primary alcohol can be derivatized (e.g., silylation). However, derivatization adds complexity to the sample preparation. A more direct approach is to use a lower inlet temperature and a highly inert column.

-

Enantiomeric Purity: For chiral tetrahydroisoquinolines, GC analysis of diastereomeric derivatives (e.g., using menthyl chloroformate) on an achiral column can be an effective method for determining enantiomeric excess.[8][9][10]

Experimental Protocol: GC-MS for Volatile Impurities

-

Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

-

Column: A low-bleed, non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: Start with a lower temperature (e.g., 200-220 °C) to minimize on-column degradation of the main compound.[7]

-

Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate volatile solvents from semi-volatile impurities.

-

Carrier Gas: Helium or Hydrogen at a constant flow.

-

MS Detection: Electron Ionization (EI) at 70 eV.

Spectroscopic Characterization for Structural Confirmation and Purity

Spectroscopic techniques are essential for confirming the structure of the main compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm).

-

CH₂OH Group: A singlet or doublet around δ 4.5 ppm for the benzylic protons.

-

Tetrahydroisoquinoline Protons: Aliphatic protons of the THIQ core will appear as multiplets in the δ 2.5-4.5 ppm range.

-

Boc Group: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group around δ 1.4-1.5 ppm.[3]

-

Rotamers: As mentioned, the presence of the Boc group can lead to broadening or duplication of signals, particularly for the protons adjacent to the nitrogen. Running the NMR at an elevated temperature can sometimes coalesce these signals into sharper peaks.[3]

Expected ¹³C NMR Spectral Features:

-

Boc Carbonyl: A signal around δ 155 ppm.

-

Boc Quaternary Carbon: A signal around δ 80 ppm.

-

Aromatic Carbons: Signals in the δ 120-140 ppm region.

-

CH₂OH Carbon: A signal around δ 65 ppm.

-

Aliphatic Carbons: Signals for the THIQ core carbons in the δ 25-50 ppm range.

-

Boc Methyl Carbons: A signal around δ 28 ppm.[3]

Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight information and fragmentation patterns that aid in structure confirmation.

Expected Mass Spectral Data (Electrospray Ionization - ESI):

-

[M+H]⁺: The protonated molecule at m/z 264.16.

-

[M+Na]⁺: The sodium adduct at m/z 286.14.

-

Fragmentation: A characteristic loss of the Boc group (-100 amu) or isobutylene (-56 amu) is expected under certain conditions.

Systematic Identification of Potential Impurities

A robust purity analysis requires an understanding of the potential impurities that could be present. These can be categorized as process-related impurities and degradation products.

Process-Related Impurities

These impurities originate from the synthetic route. A hypothetical, yet common, synthesis of the compound of interest is depicted below to illustrate potential impurities.

Caption: Hypothetical synthetic pathway and potential process-related impurities.

Table of Potential Process-Related Impurities

| Impurity Type | Potential Structure/Identity | Rationale for Presence | Analytical Detection Method |